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A Critical Analysis of Nomenclature, Synthesis, and Application in Drug Discovery

Executive Summary

2-Amino-2-(2-bromophenyl)ethanol (CAS: 1184472-20-5 for racemic; 1213600-83-9 for S-
isomer) represents a specialized class of chiral amino alcohols known as phenylglycinols.[1]
Unlike the ubiquitous unsubstituted phenylglycinol used widely in chiral resolution and auxiliary
chemistry, the ortho-bromo derivative offers a unique dual-modality: it functions as both a chiral
scaffold and a reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-
Miyaura or Buchwald-Hartwig).[1]

This guide provides an exhaustive technical breakdown of the compound's identity, validating
its synonyms through mechanistic origin, and outlining its utility in high-value organic synthesis.
[1]

Part 1: Chemical Identity & Nomenclature
Protocols[1]
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The confusion in nomenclature for this compound arises from three distinct naming
conventions: IUPAC systematic naming, amino acid derivative shorthand (peptide chemistry),
and older "benzeneethanol" derivatives.[1]

Validated Synonyms & ldentifiers

Identifier Type Value | Synonym Context /| Usage
_ Official systematic name used
2-Amino-2-(2- ) )
IUPAC Name in patent literature and

bromophenyl)ethan-1-ol N
regulatory filings.[1]

Preferred by synthetic
) chemists; indicates it is the
Common Name 2-(2-Bromophenyl)glycinol ] )
reduced form of the amino acid

2-bromophenylglycine.[1]

Specific to the (S)-enantiomer,
CAS Number (S) 1213600-83-9 the most common chiral
building block form.[1]

Refers to the racemic mixture

CAS Number (Rac) 1184472-20-5
(#).[1]

Used in solid-phase peptide
Peptide Code H-Phg(2-Br)-ol synthesis (SPPS) catalogs to

denote the alcohol terminus.[1]

Older nomenclature often

found in bulk chemical

Alt. Systematic -Amino-2- _ _
bromobenzeneethanol catalogs (e.g., Sigma-Aldrich,
Enamine).[1]
Machine-readable string for
SMILES NC(CO)C1=CC=CC=C1Br

chemoinformatics.[1]

Nomenclature Hierarchy Visualization

The following diagram illustrates the etymological roots of the compound's various synonyms,
distinguishing between structural description and functional derivation.
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Figure 1: Nomenclature derivation tree illustrating the relationship between systematic names
and functional synonyms.[1]

Part 2: Structural Analysis & Stereochemistry[1]
The "Ortho-Bromo" Effect

The presence of a bromine atom at the ortho (2-) position of the phenyl ring introduces
significant steric hindrance compared to unsubstituted phenylglycinol.[1]

o Conformational Lock: The bulky bromine atom restricts rotation around the C(chiral)-C(aryl)
bond, potentially enhancing stereoselectivity in downstream reactions (e.g., when used as a
chiral auxiliary).[1]

» Electronic Influence: The bromine serves as an electron-withdrawing group (inductive effect),
slightly reducing the basicity of the primary amine compared to the non-halogenated analog.

[1]
Stereochemical Configuration

The biological and synthetic utility of this compound relies heavily on its optical purity.[1]

e (S)-Isomer (CAS 1213600-83-9): Derived from L-amino acids (S-configuration).[1] This is the
standard "natural" mimic used in drug synthesis.[1]
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e (R)-Isomer: Derived from D-amino acids.[1] Used when "unnatural” stereochemistry is
required to evade enzymatic degradation in biological systems.[1]

Part 3: Synthesis & Production Protocols

To ensure high enantiomeric excess (ee), the synthesis typically avoids direct amination of
halides (which yields racemates).[1] The industry-standard protocol utilizes the reduction of
chiral amino acids.[1]

Primary Synthetic Route: Amino Acid Reduction

The most reliable route to chemically pure 2-Amino-2-(2-bromophenyl)ethanol is the
reduction of (S)-2-(2-bromophenyl)glycine.[1]

Reagents:
e Precursor: (S)-2-(2-Bromophenyl)glycine (or its methyl ester).[1]

e Reducing Agent: Lithium Aluminum Hydride (LiAlH4) or Borane-Dimethyl Sulfide
(BH3[1]-DMS).

e Solvent: Anhydrous THF.
Mechanism:
 Activation: The carboxylic acid is activated by the reducing agent.[1]

o Hydride Transfer: Nucleophilic attack of hydride ions on the carbonyl carbon reduces the
acid/ester to the primary alcohol.[1]

o Workup: Careful quenching (Fieser method) is required to prevent emulsion formation,
especially given the lipophilicity of the brominated aromatic ring.[1]

Synthesis Workflow Diagram

Asymmetric
Synthesis

Strecker Synthesis S . -COOH to -CH20H _ | Reduct
(KCN, NHA4CI, Chiral Auxiliary) = "1 (LIAIH4 /1 THF)

2-Bromobenzaldehyde
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Figure 2: Linear synthesis pathway from aldehyde precursor to the target amino alcohol via the
amino acid intermediate.

Part 4: Applications in Drug Discovery
Chiral Auxiliaries & Ligands

Like its parent phenylglycinol, this compound is a precursor for oxazolines and oxazolidinones
(Evans auxiliaries).[1]

e Advantage: The ortho-bromo group allows for the synthesis of P,N-ligands via phosphine
coupling at the bromine position after the oxazoline ring is formed.[1] This creates a modular
ligand library for asymmetric catalysis.[1]

Heterocyclic Scaffold Construction

The 1,2-amino alcohol motif is a "privileged structure™ for cyclization:
» Reaction with Phosgene/CDI: Yields chiral oxazolidinones (antibacterial pharmacophores).[1]

¢ Reaction with Aldehydes: Yields oxazolidines, which can be used as prodrugs to mask the
amino alcohol functionality or as hydrolytically labile protecting groups.[1]

Late-Stage Functionalization

The 2-bromo substituent is a "sleeping” functional group.[1] In Drug Discovery, this allows the
core scaffold to be inserted early in the synthesis, with the bromine atom reserved for a late-
stage Suzuki-Miyaura coupling to attach diverse biaryl tails, rapidly expanding the Structure-
Activity Relationship (SAR) data.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. N-(2-Bromophenyl)glycine | CBH8BrNO2 | CID 334096 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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